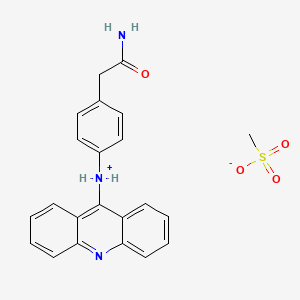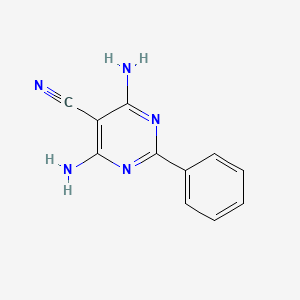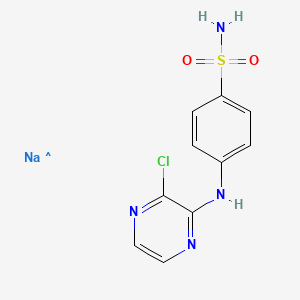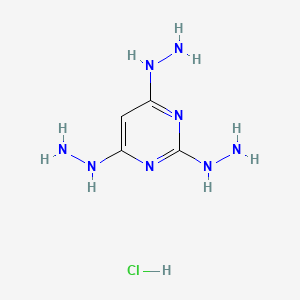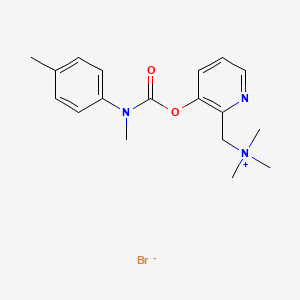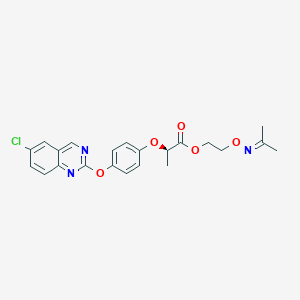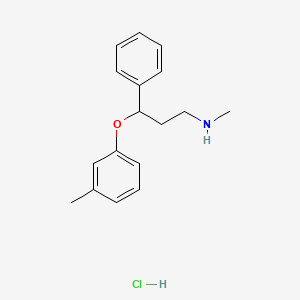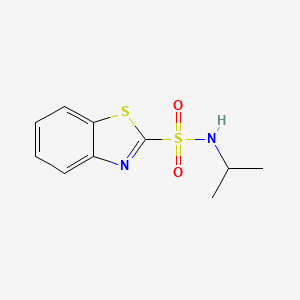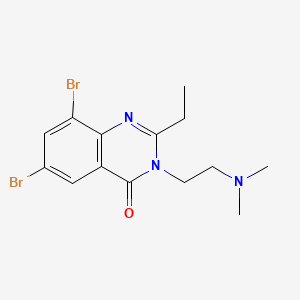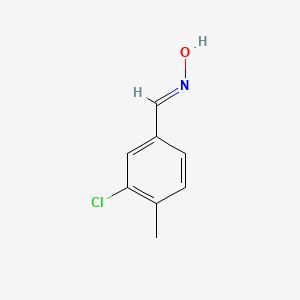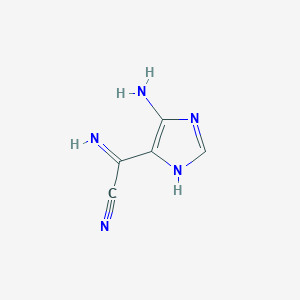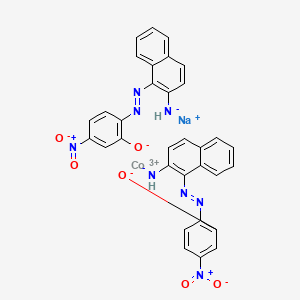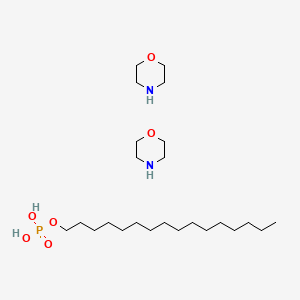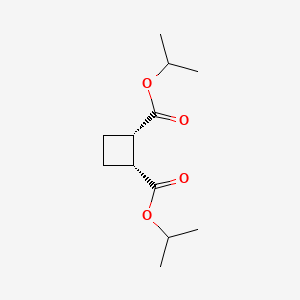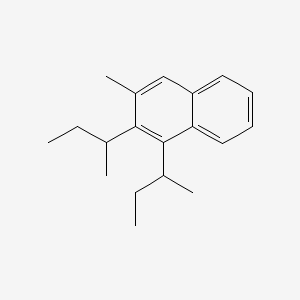
Methylbis(1-methylpropyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylbis(1-methylpropyl)naphthalene is an organic compound with the molecular formula C19H26 It is a derivative of naphthalene, characterized by the presence of methyl and 1-methylpropyl groups attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(1-methylpropyl)naphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with alkylating agents such as alkyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The choice of catalysts and solvents is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Methylbis(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkylated naphthalene derivatives
科学研究应用
Methylbis(1-methylpropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of Methylbis(1-methylpropyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methylbis(1-methylpropyl)naphthalene: C19H26
Naphthalene: C10H8
1-Methylnaphthalene: C11H10
2-Methylnaphthalene: C11H10
Uniqueness
This compound is unique due to the presence of both methyl and 1-methylpropyl groups on the naphthalene ring. This structural feature imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.
属性
CAS 编号 |
85650-84-6 |
|---|---|
分子式 |
C19H26 |
分子量 |
254.4 g/mol |
IUPAC 名称 |
1,2-di(butan-2-yl)-3-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-6-13(3)18-15(5)12-16-10-8-9-11-17(16)19(18)14(4)7-2/h8-14H,6-7H2,1-5H3 |
InChI 键 |
UGFOUDPXHCZMLX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=C(C2=CC=CC=C2C=C1C)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


